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molecular formula C8H5F3N2O B8569188 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-ol

2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-ol

Cat. No. B8569188
M. Wt: 202.13 g/mol
InChI Key: XOKHCKQLINAQDY-UHFFFAOYSA-N
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Patent
US07105534B2

Procedure details

A mixture of 2-amino-3-hydroxypyridine (2.18 g, 19.4 mmol), bromo-1,1,1-trifluoroacetone (9.1 g, 42.6 mmol), and molecular sieves (6.3 g, 8–12 mesh beads) in anhydrous methanol (50 mL) was refluxed for 24 h. After the molecular sieves were filtered off and the solvent was evaporated in vacuo, the residue was dissolved in water (150 mL) and the resultant mixture was extracted with diethyl ether (2×150 mL). The combined organic extracts were dried over anhydrous sodium sulphate and the solvent was evaporated in vacuo to provide the crude 8-hydroxy-2-(trifluoromethyl)imidazo[1,2-α]pyridine. Purification by column chromatography using as eluent a mixture of ethyl acetate and isopropylamine (98:2 v/v) yielded 0.7 g of pure 8-hydroxy-2-(trifluoromethyl)imidazo[1,2-α]pyridine.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:10][C:11](=O)[C:12]([F:15])([F:14])[F:13]>CO>[OH:8][C:7]1[C:2]2[N:3]([CH:10]=[C:11]([C:12]([F:15])([F:14])[F:13])[N:1]=2)[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
9.1 g
Type
reactant
Smiles
BrCC(C(F)(F)F)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
After the molecular sieves were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with diethyl ether (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the crude 8-hydroxy-2-(trifluoromethyl)imidazo[1,2-α]pyridine
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and isopropylamine (98:2 v/v)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=2N(C=CC1)C=C(N2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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